molecular formula C11H9NO4 B1248672 Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 66416-75-9

Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B1248672
CAS No.: 66416-75-9
M. Wt: 219.19 g/mol
InChI Key: VMFVSNYOKIVXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H-NMR (DMSO-$$ d_{6} $$, 400 MHz):

  • δ 6.56 (s, 1H, H-3), δ 7.24 (d, $$ J = 8.7 \, \text{Hz} $$, 1H, H-5), δ 7.84 (d, $$ J = 8.9 \, \text{Hz} $$, 1H, H-8).
  • δ 3.87 (s, 3H, methyl ester), δ 10.21 (s, 1H, hydroxyl).

13C-NMR (DMSO-$$ d_{6} $$, 100 MHz):

  • δ 167.9 (C=O, ester), δ 162.4 (C=O, ketone), δ 154.3 (C-6 hydroxyl).
  • Aromatic carbons appear between δ 107.4–137.0 ppm.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Key absorption bands include:

  • 3275 cm$$ ^{-1} $$ (O–H stretch, hydroxyl).
  • 1720 cm$$ ^{-1} $$ (C=O, ester), 1665 cm$$ ^{-1} $$ (C=O, ketone).
  • 1590 cm$$ ^{-1} $$ (C=N quinoline), 1280 cm$$ ^{-1} $$ (C–O ester).

UV-Vis Absorption Spectral Profiling

The compound exhibits absorption maxima at:

  • 289 nm ($$ \pi \rightarrow \pi^{*} $$, quinoline ring).
  • 325 nm ($$ n \rightarrow \pi^{*} $$, carbonyl groups).
    Solvent polarity induces a red shift of ~18 nm in polar aprotic media.

Tautomeric Equilibria and Conformational Dynamics

Density functional theory (DFT) calculations confirm the dominance of the keto tautomer in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl (O–H) and ketone (C=O) groups. In solution, a tautomeric equilibrium exists between keto and enol forms, influenced by solvent polarity. Molecular electrostatic potential (MEP) surfaces reveal electron-rich regions at the carbonyl oxygen atoms, facilitating intermolecular interactions.

Comparative Structural Analysis with Related Quinolone Derivatives

Feature Methyl 6-Hydroxy Derivative Ethyl 3-Hydroxy Analog 4-Hydroxy-6,7-Dimethoxy Derivative
Substituents 6-OH, 4-COOCH$$_{3}$$ 3-OH, 6-NO$$_{2}$$ 4-OH, 6,7-OCH$$_{3}$$
Crystal System Monoclinic Triclinic Orthorhombic
π–π Stacking (Å) 3.887 4.122 3.956
Bioactivity HBV inhibition Anticancer Antimicrobial

The methyl ester at position 4 enhances planarity compared to ethyl analogs, improving π–π stacking efficiency. Nitro groups in ethyl derivatives introduce steric hindrance, reducing intermolecular hydrogen bonding.

Properties

IUPAC Name

methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-5-10(14)12-9-3-2-6(13)4-7(8)9/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFVSNYOKIVXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438225
Record name methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66416-75-9
Record name Methyl 1,2-dihydro-6-hydroxy-2-oxo-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66416-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dihydroxy-4-quinolinecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives with Malonate Esters

The Gould-Jacobs cyclocondensation reaction serves as a foundational method for constructing the quinoline core. Starting with methyl anthranilate derivatives, this approach involves:

  • Acylation : Reaction with dimethyl malonate in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester intermediate.

  • Cyclization : Thermal or acid-catalyzed cyclization to yield the 1,2-dihydroquinoline skeleton.

  • Functionalization : Introduction of the 6-hydroxy group via demethylation or hydroxylation.

Key Parameters :

  • Yields: 60–75% for the cyclization step .

  • Temperature: 120–150°C for cyclization.

  • Solvent: Ethanol or toluene.

Example Protocol :

Table 1 : Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)
BaseNaOEt72
SolventEthanol68
Cyclization Temp.140°C75

Acylation-Cyclization of Dimethoxymethylanthranilate

This method prioritizes regioselectivity by pre-functionalizing the anthranilate precursor:

  • Acylation : 4,5-Dimethoxymethylanthranilate reacts with methyl malonyl chloride in the presence of triethylamine to form an anilide intermediate.

  • Heterocyclization : Base-catalyzed ester condensation (e.g., K₂CO₃) induces cyclization, forming the quinoline ring.

  • Demethylation : Selective removal of methoxy groups using HBr/acetic acid introduces the 6-hydroxy group .

Advantages :

  • Higher regiocontrol due to steric and electronic effects of methoxy groups.

  • Scalable to multigram quantities with yields exceeding 80% .

Limitations :

  • Requires protection/deprotection steps, increasing synthetic steps.

Phase-Transfer Catalyzed Alkylation

Industrial-scale synthesis often employs phase-transfer catalysis (PTC) to enhance reaction efficiency:

  • Alkylation : The quinoline intermediate is alkylated with methyl iodide under PTC conditions (e.g., tetrabutylammonium bromide).

  • Esterification : Simultaneous esterification of the carboxylic acid group using methanol/H₂SO₄.

Table 2 : PTC Alkylation Optimization

CatalystReaction Time (h)Yield (%)
TBAB488
PEG-400678

Notable Finding :

  • TBAB reduces reaction time by 50% compared to traditional methods .

Bromination-Mediated Functionalization

Bromination serves dual roles in introducing functional groups and activating intermediates:

  • Bromination : Treatment of 1-allyl-4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate with Br₂ in acetic acid yields a brominated intermediate.

  • Dehydrohalogenation : Elimination of HBr forms the 2-oxo group.

  • Hydrolysis : Acidic hydrolysis removes allyl and methoxy groups, yielding the target compound .

Critical Observations :

  • Bromine acts as both an electrophile and oxidant, simplifying the synthetic pathway.

  • Yields for bromination exceed 90% under controlled conditions .

Regioselective Methylation Strategies

Methylation of precursor compounds addresses challenges in introducing the 4-carboxylate group:

  • S-Methylation : Reaction of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH₃I in DMF/TEA yields the S-methyl derivative.

  • O/N-Methylation : Subsequent alkylation with NaH/CH₃I preferentially methylates oxygen over nitrogen due to steric hindrance (O:Me/N:Me ratio = 4:1) .

Mechanistic Insight :

  • DFT calculations reveal that steric shielding of the nitrogen atom directs methylation to the oxygen site .

Comparative Analysis of Methods

Table 3 : Method Comparison for Industrial Applicability

MethodYield (%)ScalabilityCost Efficiency
Cyclocondensation75ModerateHigh
Acylation-Cyclization80HighModerate
PTC Alkylation88HighLow
Bromination90LowModerate
Regioselective Methyl85ModerateHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted esters or amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate serves as a pivotal scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives are being explored for:

  • Antibacterial Agents : Compounds derived from this scaffold are being developed as alternatives to conventional antibiotics due to rising antibiotic resistance.
  • Antiviral Drugs : The antiviral potential against viruses such as HIV and HBV is under investigation, with promising preliminary results indicating effective inhibition at low concentrations.
  • Anticancer Properties : Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis in tumor cells by interfering with critical cellular pathways.
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in chronic inflammatory conditions.

The biological activity of methyl 6-hydroxy derivatives is primarily attributed to their ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound and its derivatives inhibit bacterial cell wall synthesis, crucial for combating drug-resistant bacterial strains.
  • Cytotoxic Effects : Studies have shown that these compounds can induce apoptosis in tumor cells through interference with cellular signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Antibacterial Properties

A study demonstrated that methyl 6-hydroxy derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of cell wall synthesis, which is critical for bacterial survival and proliferation.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal reported that certain derivatives of methyl 6-hydroxy compounds showed potent cytotoxicity against various cancer cell lines. The study indicated that these compounds could induce programmed cell death (apoptosis) through mitochondrial pathways.

Case Study 3: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of these compounds, showing potential therapeutic benefits in models of chronic inflammation. The results suggested that these compounds could modulate inflammatory pathways effectively.

Summary of Key Applications

Application TypeDescription
Antibacterial AgentsDevelopment of alternatives to conventional antibiotics
Antiviral DrugsPotential inhibitors against HIV and HBV
Anticancer PropertiesInduction of apoptosis in tumor cells
Anti-inflammatory EffectsModulation of inflammatory pathways

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs differ in substituent type, position, and ester chain length, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name Substituents (Position) Ester Group Key Properties/Findings Reference
Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Cl (6), CH₃ (1) Methyl Chlorine increases electronegativity; crystal packing stabilized by C–H···π and C–H···O interactions. DFT calculations align with experimental geometry .
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate OCH₃ (6), CH₃ (1) Ethyl Methoxy group enhances electron density; ethyl ester increases lipophilicity vs. methyl .
Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate C₆H₁₃ (1 and ester) Hexyl Long alkyl chains improve lipid solubility but reduce crystallinity; weak van der Waals interactions dominate .
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate NO₂ (6), OH (3) Ethyl Nitro group introduces strong electron-withdrawing effects; positional isomerism alters hydrogen-bonding networks .
Methyl 6-bromo-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydroquinoline-4-carboxylate Br (6), pyridinylmethyl (1) Methyl Bulky pyridinyl group increases steric hindrance; bromo substituent facilitates halogen bonding .

Impact of Substituents on Physicochemical Properties

  • Hydroxy vs. Methoxy/Chloro Groups : The hydroxyl group at position 6 in the target compound enables stronger hydrogen bonding compared to methoxy (electron-donating) or chloro (electron-withdrawing) groups. This affects solubility and crystal packing .
  • Ester Chain Length : Methyl esters (target compound) exhibit lower lipophilicity (LogP ~1.5) than ethyl or hexyl analogs (LogP ~2.0–4.5), impacting membrane permeability .
  • Positional Isomerism : Derivatives with substituents at position 3 or 7 (e.g., CAS 264260-07-3) show altered hydrogen-bonding patterns compared to position 6, affecting stability and bioavailability .

Crystallographic and Computational Insights

  • Crystal Packing : Hydroxyl and carbonyl groups in the target compound likely form intermolecular hydrogen bonds, similar to the C–H···O interactions observed in methyl 6-chloro derivatives .
  • DFT Studies: Calculations on methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate reveal good agreement between experimental and theoretical bond lengths, validating the impact of substituents on molecular geometry .

Biological Activity

Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone family, recognized for its significant biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • IUPAC Name : Methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
  • Molecular Formula : C11H9NO4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 66416-75-9

The compound features a quinoline core with a hydroxyl group, a methyl ester, and a ketone functional group, contributing to its diverse reactivity and biological properties .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound and its derivatives have demonstrated significant antimicrobial properties by inhibiting bacterial cell wall synthesis. This mechanism is crucial in combating drug-resistant bacterial strains .
  • Anticancer Properties : Research indicates that methyl 6-hydroxy derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in tumor cells by interfering with critical cellular pathways .
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Sechi et al. (2020)Demonstrated moderate antibacterial activity against various strains with MIC values ranging from 16 to 64 µg/mL .
Synthesis Study (2021)Reported the synthesis of novel derivatives that showed enhanced anticancer activity against human tumor cell lines with IC50 values as low as 0.02 µM .
Docking Study (2020)Molecular docking simulations suggested potential inhibition of Hepatitis B Virus replication, highlighting the antiviral potential of related quinoline derivatives .

Applications in Medicinal Chemistry

This compound serves as a pivotal scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives are being explored for:

  • Antibacterial Agents : Due to rising antibiotic resistance, compounds derived from this scaffold are being developed as alternatives to conventional antibiotics.
  • Antiviral Drugs : The antiviral potential against viruses such as HIV and HBV is under investigation, with promising preliminary results indicating effective inhibition at low concentrations .

Q & A

Q. What are the common synthetic routes for Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. For example, AlCl₃-catalyzed intramolecular cyclization in 1,2-dichlorobenzene at 378 K has been used for analogous pyrroloquinoline derivatives, yielding ~73% after recrystallization . Key factors include:

  • Catalyst selection : Lewis acids like AlCl₃ promote efficient ring closure.
  • Temperature control : Elevated temperatures (e.g., 378 K) accelerate cyclization but may degrade sensitive functional groups.
  • Solvent choice : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable reflux conditions without evaporation losses.
    Purification via silica-gel chromatography or recrystallization (ethanol or ethyl acetate/hexane) is critical to isolate pure product .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in isomerism?

  • X-ray crystallography : Resolves crystal packing (e.g., C–H⋯π interactions and hydrogen-bonded columns) and confirms substituent positions .
  • NMR spectroscopy : While ^1H NMR identifies proton environments, it may fail to resolve cis/trans isomers, necessitating GC-MS or X-ray analysis for unambiguous assignment .
  • IR and elemental analysis : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and empirical formula .

Advanced Research Questions

Q. How do substitution patterns on the quinoline ring affect reactivity and biological activity?

The hydroxyl (C6) and methoxy (if present) groups influence electronic properties and hydrogen-bonding capacity. Studies on analogous 2-oxo-1,2-dihydroquinoline-4-carboxylates show:

  • Antioxidant activity : Electron-donating groups (e.g., -OH) enhance radical scavenging by stabilizing phenolic radicals .
  • Enzymatic interactions : Quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes redox transformations of the core scaffold, suggesting potential metabolic pathways .
  • Regioselectivity : Substituents at C6 and C4 direct electrophilic substitution reactions, impacting synthetic diversification .

Q. What computational methods are employed to predict biological targets or optimize derivatives?

  • Molecular docking : Used to model interactions with enzymes (e.g., HIV-1 reverse transcriptase) by analyzing binding affinities and steric compatibility .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystals, guiding co-crystal design for enhanced solubility .

Q. How can enzymatic pathways inform the biosynthesis or degradation of this compound?

The enzyme quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) hydroxylates quinoline-4-carboxylate to form 2-oxo-1,2-dihydroquinoline-4-carboxylate, a structural analog . Key insights:

  • Redox mechanism : Requires an electron acceptor (e.g., NAD⁺) and water, producing reduced acceptor species.
  • Biocatalytic applications : Engineered enzymes could enable sustainable synthesis or degradation under mild conditions .

Methodological Challenges

Q. What strategies mitigate isomerization during synthesis, and how are isomeric mixtures resolved?

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to favor desired isomers.
  • Chromatographic separation : Reverse-phase HPLC or chiral columns resolve enantiomers .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of isomers in specific solvents .

Q. How are stability issues (e.g., hydrolysis of the ester group) addressed in formulation studies?

  • pH optimization : Store in neutral buffers to prevent ester hydrolysis.
  • Lyophilization : Enhances shelf life by reducing water activity .
  • Protective group strategies : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) during synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How are these resolved?

  • Reproducibility checks : Validate methods across labs using standardized protocols (e.g., USP guidelines).
  • Impurity profiling : Use LC-MS to identify byproducts affecting physical properties .
  • Interlaboratory collaboration : Cross-validate data via shared reference samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 2
Methyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.